Gold sulfide (Au2S)
Description
Properties
IUPAC Name |
gold;gold(1+);sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHARDUOZPOKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Au].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2HS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-60-2 | |
| Record name | Gold monosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold sulfide (Au2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digold sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Structural Characteristics and Bonding Elucidation of Gold I Sulfide Au2s
Crystallographic Analysis of Gold(I) Sulfide (B99878)
The arrangement of atoms in Au2S has been determined through advanced diffraction techniques, revealing a well-defined and highly symmetric structure at ambient conditions.
Unit Cell Architecture and Atomic Coordination Geometry
Gold(I) sulfide crystallizes in a simple cubic structure, specifically the cuprite-type structure with the space group Pn3̅m. nih.govrsc.org The unit cell contains six atoms: four gold (Au) atoms and two sulfur (S) atoms. nih.govrsc.orgnih.gov This structure can be visualized as an interpenetration of a face-centered cubic (fcc) lattice of gold atoms and a body-centered cubic (bcc) lattice of sulfur atoms, with a relative displacement of one-quarter along the main diagonal. nih.govrsc.org
A defining feature of the Au2S structure is the coordination geometry of its constituent atoms. Each gold atom is in a linear, two-fold coordination with two sulfur atoms, forming S-Au-S linkages. nih.govwikipedia.org This linear coordination is a typical characteristic of gold(I) compounds. wikipedia.orgrsc.org Conversely, each sulfur atom is tetrahedrally coordinated to four gold atoms. nih.govrsc.orgnih.gov At ambient conditions, the lattice parameter a is approximately 5.0443(6) Å, and the Au-S bond length is 2.16 Å. nih.govrsc.org
Crystallographic Data for Gold(I) Sulfide (Au2S) at Ambient Conditions
| Property | Value | Reference |
|---|---|---|
| Crystal System | Cubic | nih.govrsc.orgnih.gov |
| Space Group | Pn3̅m (No. 224) | nih.gov |
| Lattice Parameter (a) | 5.0443(6) Å | nih.gov |
| Unit Cell Volume (V) | 128.36(5) ų | nih.gov |
| Formula Units (Z) | 2 | nih.gov |
| Gold (Au) Coordination | Linear, 2-fold | nih.govrsc.orgnih.gov |
| Sulfur (S) Coordination | Tetrahedral, 4-fold | nih.govrsc.orgnih.gov |
| Au-S Bond Length | 2.16 Å | nih.govrsc.org |
High-Pressure Structural Response and Phase Transitions
The behavior of Gold(I) sulfide under high pressure has been investigated using diamond-anvil cell (DAC) synchrotron X-ray diffraction. rsc.orgnih.govuniovi.es Experiments show that Au2S does not undergo a first-order phase transition at pressures up to 29 GPa. uniovi.es Instead, the material exhibits a progressive pressure-induced amorphization (PIA), a process that begins at pressures as low as 3 GPa and reverses upon decompression. nih.govuniovi.es Despite the onset of amorphization, the crystalline phase can coexist with the amorphous phase up to the highest pressures studied. nih.gov
The lattice parameter of the cubic unit cell decreases smoothly with increasing pressure, further supporting the absence of a first-order phase transition. uniovi.es However, the compressibility of the Au2S crystal changes at around 8 GPa, with the material being considerably more compressible at lower pressures. uniovi.es This change in compressibility is also reflected in the pressure-volume data, which shows a large hysteresis during decompression. researchgate.net The bulk modulus of Au2S is relatively low, comparable to that of alkali-metal binary sulfides. uniovi.es
Elucidation of Unique Chemical Bonding in Gold(I) Sulfide
The chemical bonding in Au2S is highly unusual for a simple binary solid and is a key area of research. The similar and relatively high electronegativities of gold and sulfur preclude significant ionic or metallic character, pointing towards a predominantly covalent nature. rsc.orgnih.govuniovi.es
Nature of Dative and Shared Covalent Bonds
A simple valence bond (Lewis) model suggests the existence of two distinct types of covalent bonds within the Au2S crystal: dative and shared bonds. rsc.orgnih.govuniovi.es In this model, each gold atom participates in one bond of each type. rsc.orgnih.govuniovi.es This unique bonding arrangement is a consequence of gold's single valence electron available for covalent bonding, despite its high electronegativity. rsc.orguniovi.es This contrasts with typical covalent solids where atoms achieve a closed-shell electron configuration through electron sharing. researchgate.net
Multireference Character and Electronic Configuration Degeneracy
The spatial arrangement of the dative and shared bonds in Au2S is not fixed, leading to multiple degenerate electronic configurations. rsc.orgnih.govuniovi.es This multiplicity of configurations gives the system a multireference character, a feature that is highly unusual for an extended solid. rsc.orgnih.govuniovi.es The ground state of the crystal is considered a combination of these degenerate configurations. nih.govrsc.org This multireference nature arises from the periodic structure of the solid itself and presents a significant challenge for standard computational methods like Density Functional Theory (DFT), which often fail to accurately predict the properties of Au2S. rsc.orgnih.govuniovi.es
Advanced Spectroscopic and Diffraction Analyses for Structural Confirmation
A variety of advanced analytical techniques have been employed to confirm the structural and bonding characteristics of Gold(I) sulfide.
Synchrotron X-ray diffraction (XRD) has been instrumental in determining the crystal structure and equation of state of Au2S, both at ambient and high pressures. rsc.orgnih.govuniovi.es Rietveld refinement of XRD patterns confirms the cubic cuprite-type structure. rsc.orgresearchgate.net These experiments have also revealed the limited crystallinity of some synthesized Au2S samples, indicated by broad diffraction peaks and a diffuse scattering halo. nih.govuniovi.es
X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy have been used to confirm the composition of Au2S nanoparticles. acs.org The binding energies measured by XPS suggest a mixed covalent/ionic character in the Au-S bonds. acs.org Furthermore, X-ray absorption spectroscopy (XAS) has been utilized to probe the local coordination environment of gold in sulfide-rich systems. hzdr.de
Theoretical studies employing multireference configuration interaction methods have been necessary to properly describe the electronic states of gold sulfide species, highlighting the importance of including electron correlation and spin-orbit coupling effects for accurate predictions. researchgate.nettandfonline.com
Summary of Analytical Techniques and Findings for Au2S
| Technique | Key Findings | Reference |
|---|---|---|
| Synchrotron X-ray Diffraction (XRD) | Confirmed cubic cuprite-type structure; determined equation of state and high-pressure behavior (amorphization). | rsc.orgnih.govuniovi.es |
| Rietveld Refinement | Detailed structural analysis and confirmation of the space group. | rsc.orgresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Indicated mixed covalent/ionic bonding character. | acs.org |
| X-ray Absorption Spectroscopy (XAS) | Probed the local coordination of gold atoms. | hzdr.de |
| Computational Methods (e.g., MRCI) | Necessary to accurately model the multireference character and electronic structure. | researchgate.nettandfonline.com |
Advanced Synthesis Methodologies for Gold Sulfide Au2s Nanomaterials
Chemical Synthesis Routes for Controlled Au₂S Formation
Chemical synthesis provides a robust platform for producing Au₂S nanomaterials with well-defined characteristics. By carefully selecting precursors and controlling reaction conditions, it is possible to direct the formation of specific nanostructures, from simple nanoparticles to complex superstructures.
Solution-Phase Approaches and Precursor Reactivity
Solution-phase synthesis is a common and versatile method for producing colloidal Au₂S nanoparticles. This approach typically involves the reaction of a gold precursor with a sulfur source in a liquid medium. The choice of precursors is critical, as their reactivity significantly influences the final product.
A straightforward method involves mixing aqueous solutions of a gold salt, such as chloroauric acid (HAuCl₄), and a sulfur source like sodium sulfide (B99878) (Na₂S). wikipedia.org The optical properties of the resulting Au-Au₂S nanoparticles are highly dependent on the molar ratio of sulfur to gold. wikipedia.org Another approach utilizes the reaction between aqueous solutions of sodium gold sulfite (B76179) (Na₃Au(SO₃)₂) and sodium sulfide. uni.lu During this reaction, a rapid change in pH is observed immediately after mixing the reactants, followed by a slow decrease as the particles grow. uni.lu The resulting nanoparticles are roughly spherical with an average diameter of about 4 nm. uni.lu
Historically, Au(I) complexes such as potassium dicyanoaurate(I) (KAu(CN)₂) and sodium aurothiosulfate (Na₃Au(SO₃)₂) have been used. nih.gov However, nanoparticles synthesized through these routes often show a tendency to agglomerate. nih.gov To achieve monodisperse nanoparticles and prevent this aggregation, researchers have explored various stabilizing agents and precursor systems. For instance, a one-pot synthesis for an Au/Au₂S hybrid nanocomposite uses sodium dithionite (B78146) as a reducing agent for both the gold and a viologen precursor, with a surfactant to stabilize the nanoparticles in the aqueous medium. bangchemicals.com
The table below summarizes various solution-phase synthesis systems for Au₂S.
| Gold Precursor | Sulfur Precursor | Reducing/Stabilizing Agents | Resulting Nanostructure | Reference |
| Chloroauric acid (HAuCl₄) | Sodium sulfide (Na₂S) | None specified | Au-Au₂S nanoparticles | wikipedia.org |
| Sodium gold sulfite (Na₃Au(SO₃)₂) | Sodium sulfide (Na₂S) | None specified | Spherical Au₂S nanoparticles (~4 nm) | uni.lu |
| Gold Precursor | Viologen Precursor | Sodium dithionite (reducing), SDS (stabilizing) | Au/Au₂S-Viologen hybrid nanocomposite | bangchemicals.com |
Hydrothermal Synthesis Techniques for Au₂S Superstructures
Hydrothermal synthesis is a powerful technique that uses high temperatures and pressures in aqueous solutions to crystallize materials that are not stable under ambient conditions. This method has been successfully employed to create complex, self-assembled superstructures of Au₂S nanoparticles. nih.govfishersci.com
In a typical hydrothermal synthesis of Au₂S, chloroauric acid (HAuCl₄) and sodium sulfide (Na₂S) are used as the gold and sulfur precursors, respectively, with cetyltrimethylammonium bromide (CTAB) acting as a surfactant. nih.govwikipedia.org The reaction is carried out at elevated temperatures, for example, 175 °C. nih.gov Under these conditions, uniform Au₂S nanoparticles with diameters of 2–4 nm are formed. fishersci.comwikipedia.org These primary nanoparticles then spontaneously assemble into densely packed, free-floating superstructures with a distinctive cross-sheet-like or plate-like morphology. nih.govfishersci.com These sheets can reach lengths of 125–250 nm and are composed of multiple layers of the Au₂S particles arranged in a lamellar phase structure. nih.govfishersci.ca
The concentrations of the reagents are crucial for the successful formation of these superstructures. Sufficiently high concentrations of both Na₂S and CTAB are necessary to promote the growth of Au₂S nanoparticles while suppressing the formation of metallic gold nanocrystals as a byproduct. nih.govwikipedia.org The assembly mechanism is believed to be directed by the thermolysis of the CTAB surfactant; under the high-temperature hydrothermal conditions, long alkyl chains are produced, which interact with the Au₂S nanoparticles and guide their organization into the observed lamellar structures. nih.govfishersci.com
Bio-Inspired and Environmentally Benign Synthesis of Au₂S Nanoparticles
In the quest for sustainable nanotechnology, bio-inspired synthesis routes offer an eco-friendly alternative to conventional chemical methods. wikipedia.org These processes utilize biological systems, such as microorganisms, to produce nanoparticles, often under mild conditions and without the need for toxic chemicals.
Fungal-Mediated Biosynthesis and Stabilization Mechanisms
Fungi have emerged as effective "bio-factories" for the synthesis of metallic nanoparticles, including Au₂S. wikipedia.orgwikipedia.org They are advantageous due to their ability to secrete large quantities of extracellular enzymes and proteins, tolerate high metal concentrations, and produce stable nanoparticles. wikipedia.orgparichemicals.com
A notable example is the biosynthesis of luminescent Au₂S nanoparticles using the fungus Humicola sp. nih.govwikipedia.orgnih.gov This process is entirely extracellular, meaning the nanoparticles are formed and stabilized outside the fungal cells. nih.gov The fungus is incubated in a solution containing the precursors chloroauric acid (HAuCl₄) and sodium sulfite (Na₂SO₃). nih.govwikipedia.org The fungus then releases a variety of metabolites, including enzymes and proteins, into the solution. nih.govnih.gov These biomolecules serve two primary functions:
Reduction: Enzymes, such as NADH-dependent reductases, reduce the gold and sulfur precursors, leading to the formation of Au₂S. wikipedia.orgfishersci.com
Stabilization: Proteins and other secreted biomolecules act as capping agents, binding to the surface of the newly formed Au₂S nanoparticles. nih.govfishersci.com This biological capping layer prevents the nanoparticles from aggregating, ensuring their long-term stability in solution. wikipedia.org
Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed that biomolecules, such as proteins containing amine and carboxyl groups, are responsible for both the synthesis and stabilization of these nanoparticles. nih.govfishersci.caalfa-chemistry.com This green synthesis route is not only environmentally benign but also produces highly stable, water-dispersible, and spherical Au₂S nanoparticles. nih.govwikipedia.org
Heterostructure and Core-Shell Architectures Involving Gold Sulfide
To expand the functionality of Au₂S, it can be integrated with other materials to form complex nanostructures like heterostructures and core-shell nanoparticles. These architectures combine the properties of the individual components, often leading to synergistic effects and novel applications.
Cation Exchange Synthesis in Chalcogenide Systems
Cation exchange is a powerful and versatile post-synthetic modification technique used to create compositionally diverse and complex nanostructures that are often inaccessible through direct synthesis methods. nih.govereztech.com The process involves replacing the cations within a pre-existing nanocrystal template (the host lattice) with different cations from the surrounding solution. ereztech.com This technique has been successfully applied to various chalcogenide (sulfide, selenide) systems to produce Au₂S-based heterostructures. uni.lufishersci.ca
Two prominent examples of cation exchange for Au₂S synthesis include:
Transformation from Silver Sulfide (Ag₂S): Pre-synthesized Ag₂S nanocrystals can be gradually transformed into Au₂S. fishersci.ca This is achieved through sequential cation exchange reactions where Ag⁺ ions in the host lattice are replaced by Au⁺ ions. fishersci.ca This method allows for fine control over the chemical composition, enabling the isolation of intermediate ternary noble metal sulfides such as Ag₃AuS₂ and AgAuS. fishersci.ca By carefully controlling reaction conditions, such as the choice of surfactant (e.g., dodecylamine (B51217) or tetraoctylammonium bromide), the process can be tuned to favor either cation exchange or the heterogeneous nucleation of metallic gold on the nanoparticle surface. fishersci.ca This method can also be used to create hollow Au₂S nanostructures through the Kirkendall effect. fishersci.ca
Transformation from Copper Sulfide (Cu₂₋ₓS): A more complex cation exchange reaction has been demonstrated using copper sulfide (Cu₂₋ₓS) nanocrystals as templates. uni.lu This conversion is particularly noteworthy because it involves not only the exchange of Cu⁺ for Au⁺ ions but also a complete transformation of the anion sublattice, from a hexagonal close-packed (hcp) structure in Cu₂₋ₓS to a body-centered cubic (bcc) structure in Au₂S. uni.luwikipedia.org This structural rearrangement is unusual for cation exchange, which typically preserves the anion framework. nih.gov The reaction can proceed at room temperature when facilitated by specific ligands like oleylamine, while other ligands such as trioctylphosphine (B1581425) can hinder the process. uni.lu This synthesis yields metastable, yet highly crystalline, Au₂S nanoparticles and can be controlled to form intermediate Cu₂₋ₓS-Au₂S core-shell structures. ereztech.com
The table below details research findings on cation exchange for Au₂S synthesis.
| Host Nanocrystal | Exchanged Cation | Key Findings | Resulting Nanostructure | Reference(s) |
| Silver Sulfide (Ag₂S) | Au⁺ | Gradual, sequential exchange possible; formation of ternary intermediates. | Ag₃AuS₂, AgAuS, solid & hollow Au₂S | fishersci.ca |
| Copper Sulfide (Cu₂₋ₓS) | Au⁺ | Involves transformation of the anion sublattice (hcp to bcc); ligand environment is critical. | Cu₂₋ₓS-Au₂S core/shell, pure Au₂S | uni.lunih.govereztech.com |
Fabrication of Au2S/Au Core/Shell Nanostructures
The synthesis of composite nanomaterials featuring a gold sulfide (Au₂S) core and a gold (Au) shell represents a specific area of interest in nanotechnology, primarily due to the unique optical properties these structures are purported to possess. The fabrication of Au₂S/Au core/shell nanostructures has been approached through various methods, although the exact nature of the resulting products has been a subject of scientific discussion.
The initial report on what was proposed as Au₂S-Au core-shell nanoparticles appeared in 1994. scispace.com This work described a synthesis that resulted in nanoparticles with a red-shifted optical response, a phenomenon initially attributed to quantum confinement effects within the thin gold shell. scispace.com The primary method involves the reaction of a gold salt, typically tetrachloroauric acid (HAuCl₄), with a sulfide source, such as sodium sulfide (Na₂S). osti.govresearchgate.net
One proposed synthetic pathway involves the initial formation of pure Au₂S cores, followed by the controlled growth of a gold shell on their surface. optica.org This seed-mediated growth approach aims to create distinct core and shell components. As the thickness of the gold shell increases, the localized surface plasmon resonance (LSPR) peak of the nanoparticles shifts towards the red end of the spectrum. optica.org This tunability is a key driver for the synthesis of such core/shell structures. For instance, near-infrared (NIR) absorbing Au₂S/Au core/shell nanoparticles with diameters of approximately 30 nm have been reported. optica.org
However, the interpretation of the products from the reaction between HAuCl₄ and Na₂S as core-shell structures is not universally accepted. An alternative body of research suggests that this reaction does not yield Au₂S/Au core/shell particles but rather results in the formation of aggregated spherical gold nanoparticles. osti.govresearchgate.net This opposing view is based on extensive experimental evidence compiled over several years, which indicates that the strong near-infrared resonance observed is due to the plasmon coupling between aggregated gold nanoparticles, along with a minority of non-spherical gold nanostructures like nanoplates and rods, rather than a core-shell architecture. researchgate.net Experiments involving persistent spectral hole burning and the effect of stabilizers like poly(vinyl pyrrolidone) (PVP) on the reaction products support the aggregate model, as the observed behaviors are difficult to explain with a core/shell structure. osti.gov
Another general approach for synthesizing gold-metal sulfide core-shell heterostructures involves the use of metal thiobenzoates as starting materials. researchgate.net This method has been used to create water-dispersible core-shell structures with various transition metal sulfides, suggesting a potential pathway for more controlled synthesis. researchgate.net
The table below summarizes findings from a study investigating the products of the HAuCl₄ and Na₂S reaction, which has been interpreted as forming either core-shell particles or nanoparticle aggregates.
| Reactants | Observed Products/Interpretation | Key Spectroscopic Feature | Reference |
| HAuCl₄ and Na₂S | Proposed Au₂S/Au core/shell nanoparticles. | Strong near-infrared (NIR) resonance. | researchgate.net |
| HAuCl₄ and Na₂S | Aggregated spherical gold nanoparticles with minority non-spherical components. | NIR resonance attributed to plasmon coupling in aggregates. | osti.govresearchgate.net |
| Pre-formed Au₂S cores and a gold precursor | Au₂S/Au core/shell nanoparticles. | Red-shifting plasmon resonance with increasing Au shell thickness. | optica.org |
The debate highlights the complexity of nanoparticle synthesis and characterization. The properties of the nanomaterials produced are highly dependent on reaction conditions, including reactant concentrations and the aging of reagents like Na₂S. osti.gov X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDS) are crucial techniques to determine the elemental composition and chemical states, which have indicated the presence of Au₂S in some synthesized particles. researchgate.net However, the metastable nature of Au₂S means that metallic Au is often present as an impurity or can be formed under analytical conditions, such as exposure to an electron beam during transmission electron microscopy (TEM). researchgate.net
Electronic and Optical Properties of Gold Sulfide Au2s Systems in Advanced Materials
Semiconductor Properties and Band Gap Engineering
Gold(I) sulfide (B99878) (Au₂S) has emerged as a material of significant interest in advanced materials science due to its unique electronic and optical characteristics. As a semiconductor, its properties, particularly its band gap, are pivotal for its potential applications in electronics and optoelectronics.
The nature of the electronic band gap, whether direct or indirect, is a critical parameter for a semiconductor's application in optical devices. In a direct band gap semiconductor, an electron at the conduction band minimum can directly recombine with a hole at the valence band maximum, efficiently emitting a photon. In an indirect band gap semiconductor, this process requires the assistance of a phonon to conserve momentum, making radiative recombination less efficient.
For gold(I) sulfide, the determination of its band gap is complex and often depends on the material's dimensionality and phase. Theoretical calculations and experimental observations have shown that different forms of gold sulfide can exhibit either direct or indirect band gaps.
Two-dimensional (2D) gold sulfide monolayers, in particular the α-Au₂S phase, have been the subject of extensive theoretical investigation. Density functional theory (DFT) calculations predict that the α-Au₂S monolayer is a semiconductor with a direct band gap of 1.0 eV . acs.orgnih.govresearchgate.netrsc.org This desirable direct band gap suggests its potential for applications in optoelectronic devices. acs.orgnih.gov In contrast, other gold sulfide monolayers, such as β-Au₂S, are predicted to be semiconductors with indirect band gaps. researchgate.netrsc.org The band gaps for various gold sulfide monolayers are reported to be in the range of 1.0 to 3.6 eV. acs.orgnih.govresearchgate.net For instance, the ι-Au₂S monolayer is identified as an indirect band-gap semiconductor with a band gap of 1.23 eV. iphy.ac.cn
The band gap of bulk Au₂S is less definitively characterized, with reported values showing some variability. researchgate.net Theoretical calculations using the PBE functional suggest that bulk Au₂S is a semiconductor with a direct band gap of 1.95 eV. researchgate.net However, experimental measurements on colloidal Au₂S nanoparticles have estimated the optical band gap to be around 1.8 ± 0.2 eV, with some analyses suggesting both a direct gap of ~2.5 eV and an indirect gap of ~1.77 eV. researchgate.net This discrepancy highlights the influence of synthesis methods, crystallinity, and particle size on the measured electronic properties. researchgate.net
| Au₂S System | Band Gap Type | Band Gap Value (eV) |
|---|---|---|
| α-Au₂S Monolayer | Direct | 1.0 |
| β-Au₂S Monolayer | Indirect | - |
| ι-Au₂S Monolayer | Indirect | 1.23 |
| Bulk Au₂S (Theoretical, PBE) | Direct | 1.95 |
| Colloidal Au₂S Nanoparticles (Experimental) | Direct/Indirect | ~1.8 - 2.5 |
The electronic band structure of materials, especially in low-dimensional systems, can be significantly modulated by external factors such as mechanical strain and changes in dimensionality. This "band gap engineering" is a powerful tool for tuning the material's properties for specific applications.
For Au₂S monolayers, applying strain has been shown to be an effective method to alter their electronic properties. Theoretical studies have demonstrated that the band gap of Au₂S monolayers can undergo significant changes under tensile or compressive in-plane biaxial strain. rsc.org This is due to the strain-induced modifications of the atomic bond distances, which in turn affect the orbital overlaps and the resulting electronic band structure. rsc.org
A notable example is the strain-induced structural and electronic phase transition in Au₂S monolayers. Compressive biaxial strain can induce a phase transition from the η-Au₂S phase to the θ-Au₂S phase. rsc.orgresearchgate.net This structural change is accompanied by a drastic alteration of the electronic band structure, where η-Au₂S is a semiconductor with a band gap of 1.02 eV, while θ-Au₂S exhibits a linear dispersion with the conduction and valence bands intersecting at the Γ point. rsc.org Furthermore, an indirect to direct band gap transition has been reported for the β-AuS monolayer under an 8% compressive biaxial strain, highlighting the potential of strain engineering to create materials with desirable optical properties. rsc.org The high strain levels that can be present in crystal defects like dislocations can also lead to local modifications of the band structure. d-nb.info
Dimensionality also plays a crucial role. As seen with Au₂S, reducing the dimensionality from a 3D bulk material to a 2D monolayer can fundamentally change the electronic properties, including the nature and magnitude of the band gap. The properties of 2D materials can be superior to their 3D counterparts for certain applications. rsc.org
Direct and Indirect Band Gap Determination in Bulk and Low-Dimensional Au2S
Charge Carrier Dynamics and Transport Phenomena
The efficiency of electronic and optoelectronic devices is heavily dependent on the dynamics of charge carriers—electrons and holes—within the semiconductor material. This includes their mobility, which is a measure of how quickly they can move through the material under an electric field, and their relaxation pathways after photoexcitation.
Theoretical studies have predicted exceptionally high charge carrier mobilities for certain phases of 2D gold sulfide. The α-Au₂S monolayer, in particular, is predicted to possess an extremely high electron mobility of 8.45 × 10⁴ cm² V⁻¹ s⁻¹ and a hole mobility of 0.40 × 10⁴ cm² V⁻¹ s⁻¹ . acs.orgnih.govresearchgate.net This predicted electron mobility is significantly higher than that of other well-known 2D materials like MoS₂ and black phosphorene, making α-Au₂S a highly promising candidate for future-generation nanoelectronic applications. acs.orgnih.govrsc.org
The high mobility is attributed to the specific electronic band structure of the α-Au₂S monolayer. researchgate.net The combination of a direct band gap and high carrier mobility is a rare and highly desirable feature for high-performance electronic and optoelectronic devices. acs.orgnih.gov
| Au₂S System | Electron Mobility (cm² V⁻¹ s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| α-Au₂S Monolayer | 8.45 × 10⁴ | 0.40 × 10⁴ |
Plasmonic Phenomena and Photoexcitation in Gold Sulfide Composites
When semiconductor materials are combined with plasmonic metal nanostructures, the resulting composites can exhibit enhanced optical properties due to the interaction between excitons in the semiconductor and plasmons in the metal.
Localized surface plasmon resonance (LSPR) is the collective oscillation of conduction electrons in a metallic nanoparticle excited by incident light of a specific wavelength. acs.orguwindsor.ca This phenomenon leads to a strong enhancement of the local electromagnetic field near the nanoparticle's surface. Gold nanoparticles are well-known for their strong and tunable LSPR in the visible region of the spectrum. acs.orgsciepub.comrsc.org
In gold sulfide composites, such as those formed by decorating a semiconductor with gold nanoparticles, the LSPR of the gold can significantly enhance the photoexcitation of the semiconductor. For example, in CdS-Au composite nanomaterials, the LSPR effect of gold nanoparticles leads to a significant improvement in photoelectrochemical performance compared to pure CdS. nih.gov The enhanced electric field from the LSPR increases the rate of electron-hole pair generation in the adjacent semiconductor.
Mechanisms of Energy Dissipation and Charge Separation
In advanced materials incorporating gold(I) sulfide (Au2S), the mechanisms governing energy dissipation and charge separation are critical to their functionality, particularly in photocatalysis, optoelectronics, and nanomedicine. These processes involve the dynamics of photogenerated excitons (electron-hole pairs) and their subsequent pathways, which can include productive charge separation for chemical reactions or energy dissipation through various radiative and non-radiative channels.
Charge Separation Mechanisms
The efficient separation of photogenerated charge carriers is a hallmark of Au2S-containing heterostructures. Research indicates that an intermediate Au2S layer at semiconductor-metal interfaces plays a pivotal role in enhancing charge separation.
Interfacial Layer Facilitation: In systems like CdS/ZnS quantum dots decorated with gold, the formation of an Au2S layer at the semiconductor-metal interface is crucial. osti.gov Density functional theory (DFT) calculations have shown that this interfacial Au2S layer can lower the energy barriers that would otherwise confine charge carriers, such as the shell of a Type-I quantum dot. osti.gov This facilitates ultrafast electron extraction and transfer, significantly boosting photocatalytic efficiency. osti.gov The presence of the Au2S layer enhances charge carrier mobilities by reducing the effective masses of both electrons and holes compared to the pristine semiconductor material. osti.gov
Heterojunction Engineering: Au2S and related metal chalcogenides are used to form heterojunctions with staggered band alignments, such as type-II or Z-scheme systems. mdpi.comacs.orgsemanticscholar.org This alignment is beneficial for hindering the recombination of photogenerated carriers. mdpi.com An internal electric field is often established at the heterojunction interface, which promotes the separation of charge carriers, driving electrons and holes to different spatial locations. mdpi.comresearchgate.net This spatial separation increases the lifetime of the charge carriers, making them available for surface chemical reactions. semanticscholar.orgresearchgate.net For instance, in a direct Z-scheme heterojunction, the internal field can facilitate the recombination of charge carriers with lower redox potential while preserving those with the strong redox capabilities required for reactions like water splitting. mdpi.com
Carrier Trapping: Ultrafast trapping of charge carriers at interfacial states is another significant mechanism. Studies on CdS/Au heterostructures have suggested that photoluminescence quenching can result from rapid hole trapping at gold-sulfur sites on the nanoparticle surface. conicet.gov.ar This process can be extremely fast, occurring on a sub-picosecond timescale, and can dominate over direct electron transfer to the metal. conicet.gov.ar
Energy Dissipation Mechanisms
Energy dissipation in Au2S systems involves processes that convert absorbed light energy into other forms, such as heat or scattered light, without leading to a chemical change.
Structural and Wavelength Dependence: The morphology of Au2S nanostructures can influence how they dissipate energy. Inhomogeneous Au2S nanoparticles, such as ringed versus triangular structures, have been shown to dissipate energy differently after absorbing light. researchgate.net This has been leveraged for applications where different energy dissipation forms are desired, such as using photoacoustic imaging (energy dissipated as heat causing thermoelastic expansion) and photodynamic therapy (energy transfer to oxygen to create reactive oxygen species) at different excitation wavelengths. researchgate.net Finite element analysis has indicated that assembly-like structures can lead to synergistic enhancement of plasma resonance, affecting their energy absorption and dissipation properties. researchgate.net
Non-Radiative Relaxation: A primary pathway for energy dissipation in gold-based nanostructures is the non-radiative decay of localized surface plasmons. conicet.gov.ar This process converts the energy of the excited plasmon into heat. Another key non-radiative process is hot carrier relaxation through carrier-carrier scattering. acs.org Following photoexcitation, highly energetic ("hot") carriers are generated. These carriers quickly lose energy by scattering with other carriers, a process with time constants on the order of hundreds of femtoseconds. acs.org This is distinct from slower energy dissipation through phonon scattering, where the energy is transferred to the crystal lattice as vibrational energy (heat). aip.org
The table below summarizes key research findings related to the electronic properties and charge dynamics in Au2S and related heterostructures.
| Material/System | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Au2S | Bandgap (Theoretical) | 1.6 eV (Direct) | Indicates semiconductor nature suitable for visible light absorption. | osti.gov |
| Au2S | Bandgap (Experimental) | 1.3 - 2.6 eV | Confirms the theoretical predictions and variability based on synthesis/form. | osti.gov |
| ZnS-Au2S Heterojunction | Bandgap (Theoretical) | 1.59 eV (Indirect) | Formation of the heterojunction reduces the bandgap compared to pure ZnS (3.30 eV), lowering the energy barrier for charge carriers. | osti.gov |
| ZnS-Au2S Heterojunction | Effective Carrier Mass (me/mh) | Reduced compared to pure ZnS | Indicates higher charge carrier mobility through the Au2S interfacial layer. | osti.gov |
| CdS-Ag2S Heterojunction (Lattice-Matched) | Bulk-Charge Separation Efficiency | 68.71% | Demonstrates highly efficient charge separation, which is ~3 times higher than a lattice-mismatched equivalent. | researchgate.net |
| CdS/Au Heterostructures | Hole Trapping Time | < 3 ps | Shows that rapid hole trapping at Au-S sites is a dominant and fast mechanism for photoluminescence quenching. | conicet.gov.ar |
Computational and Theoretical Investigations of Gold Sulfide Au2s
Density Functional Theory (DFT) Challenges and Advancements in Au2S Modeling
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of materials. wikipedia.orgnih.gov However, standard DFT methods have encountered significant challenges in accurately modeling gold(I) sulfide (B99878) (Au2S). rsc.orgrsc.orgnih.gov
Addressing Discrepancies in Equilibrium Volume and Bulk Modulus Predictions
A striking failure of common DFT functionals is their inability to correctly predict the equilibrium volume (V₀) and bulk modulus (B₀) of Au2S. rsc.orgrsc.orgnih.gov Theoretical calculations have shown dramatic deviations from experimental values, with an overestimation of the unit cell volume by approximately 20% and the equilibrium bulk modulus by a staggering 400%. rsc.orgrsc.orgnih.govresearchgate.net
This discrepancy is not easily resolved. Investigations into typical sources of error, such as vibrational effects, have shown them to have only a minor impact on the calculated V₀ and B₀. rsc.org Furthermore, the use of various functionals, including those with dispersion corrections and non-local functionals, consistently results in the same significant errors. rsc.org Calculations using different basis sets, such as plane waves, atomic orbitals, and augmented plane-waves, yield consistent but incorrect results for a given functional. rsc.org
The significant errors in DFT predictions for Au2S's equilibrium volume and bulk modulus are attributed to the poor treatment of static correlation by common density-functional approximations. rsc.orgnih.govresearchgate.net The inclusion of exact exchange in the calculations worsens the agreement with experimental data, and the Hartree-Fock method fails to find a minimum in the considered volume range, further suggesting that static correlation error is the root cause of the discrepancy. rsc.org
Methodological Requirements for Accurate Electronic Structure Description
The unusual bonding in Au2S, characterized by a mix of covalent and dative Au-S bonds, presents a significant hurdle for standard DFT approximations. rsc.orguniovi.es The similar and relatively high electronegativities of gold and sulfur lead to nearly pure covalent bonding with negligible charge transfer. rsc.org This results in a ground state that is a combination of degenerate configurations with different spatial arrangements of dative and shared bonds, giving the solid a multireference character that is uncommon in extended solids. rsc.orgrsc.orgnih.gov This multireference nature is a primary reason for the failure of common DFT methods. rsc.orgrsc.orgnih.gov
To accurately model Au2S, more advanced computational approaches are necessary. Some studies suggest that the Perdew-Burke-Ernzerhof (PBE) functional is well-suited for describing the Au2S system. researchgate.net However, other research indicates that for related metal sulfides like α-Ag2S, a dynamical approach combining ab initio molecular dynamics with a density functional that properly treats van der Waals interactions and on-site Coulomb interactions is crucial for accurate structural description. researchgate.netresearchgate.net For gold-thiolate clusters, hybrid-GGA functionals like mPW1PW and PBE0, which include a percentage of exact exchange, have been found to provide more reliable structures, although at a higher computational cost. chemrxiv.org The inclusion of on-site Coulomb repulsion terms (DFT+U) and London dispersion forces has also been shown to be important for a balanced description of the properties of copper, silver, and gold sulfides. researchgate.net
Ab Initio Molecular Dynamics (AIMD) for Thermal and Dynamical Stability
Ab initio molecular dynamics (AIMD) simulations are a powerful tool for investigating the stability of materials at finite temperatures. arxiv.org For Au2S, AIMD simulations have been employed to assess its thermal and dynamical stability.
Studies on bulk Au2S have shown that the material maintains its structural integrity at elevated temperatures. researching.cn AIMD simulations performed at 300 K, 500 K, and 700 K demonstrated that the free energy of the system fluctuates within a stable range, and the crystal structure remains intact after being heated for 10,000 femtoseconds. researching.cn The radial distribution function (RDF) analysis further confirmed that Au2S retains a long-range order at these temperatures. researching.cn
Similarly, AIMD simulations have been used to investigate the stability of two-dimensional (2D) gold sulfide monolayers. researchgate.netresearchgate.net Phonon dispersion calculations and AIMD simulations indicate that both 2D Au2S and AuS monolayers exhibit robust dynamical and thermal stabilities. nih.govacs.org Specifically, the α-Au2S monolayer is predicted to be thermally stable at temperatures as high as 1500 K. researchgate.netrsc.org Furthermore, AIMD simulations suggest that the α-Au2S monolayer possesses strong oxidation resistance. nih.govacs.orgamazonaws.com
Boltzmann Transport Formalism for Thermoelectric Properties Prediction
The thermoelectric properties of Au2S have been theoretically investigated using the semiclassical Boltzmann transport theory. researching.cniaea.org This formalism allows for the calculation of key thermoelectric parameters such as the Seebeck coefficient, electrical conductivity, and thermal conductivity. northwestern.edu
First-principles calculations combined with the Boltzmann transport theory predict that bulk Au2S is a promising thermoelectric material. iaea.org These calculations indicate a high Seebeck coefficient, which is attributed to the highly twofold degeneracy of the electronic bands at the Γ point in the Brillouin zone. researching.cniaea.org Furthermore, Au2S is predicted to have an ultra-low lattice thermal conductivity, approximately 0.88 W·m⁻¹·K⁻¹ at 700 K. researching.cniaea.org This combination of properties leads to a predicted thermoelectric figure of merit (ZT) for optimally p-type doped Au2S of nearly 1.76 at 700 K. iaea.org
For monolayer square-Au2S, a parameter-free ab initio Boltzmann transport formalism, which includes spin-orbit coupling (SOC), electron-phonon interactions (EPIs), and phonon-phonon scattering, has been used to predict its thermoelectric properties. researchgate.netresearchgate.net These calculations suggest that monolayer square-Au2S is a promising room-temperature thermoelectric material, with a predicted n-type ZT of 2.2 and a p-type ZT of 1.5. researchgate.netresearchgate.net At 600 K, an even higher n-type ZT of 3.8 is predicted. researchgate.netresearchgate.net The excellent thermoelectric performance is attributed to the ultralow lattice thermal conductivity arising from strong anharmonic phonon scattering and a high power factor due to highly dispersive band edges near the Fermi level. researchgate.net The explicit treatment of EPIs and SOC is highlighted as being crucial for accurately predicting the thermoelectric properties of monolayer square-Au2S. researchgate.netresearchgate.net
Quantum Chemical Calculations of Au-S Species and Interactions
Quantum chemical calculations have been instrumental in understanding the nature of bonding in various gold-sulfur species. researchgate.nethelsinki.firesearchgate.netcapes.gov.br These calculations have been applied to small Aun nanoclusters and Au-thiol clusters to model their structure and stability. researchgate.net For instance, ab initio calculations on small Aun nanoclusters and AumSH clusters have shown that a SH group can substitute a Au atom in a cluster, resulting in a stable cluster with the same geometry, particularly if the substituted Au atom has an acute bond angle and a negative effective charge. researchgate.net
The interaction between gold and sulfur is complex and can vary depending on the chemical environment. uts.edu.auscispace.com In some cases, the bonding is described as Au(I)-thiolate, while in others, particularly on surfaces, it is considered Au(0)-thiyl. uts.edu.auscispace.com The difference lies in the presence or absence of Au-Au bonds. uts.edu.au Density functional theory calculations suggest that the formation of Au-Au bonds involves strong interactions between s orbitals. uts.edu.au For sulfur-stabilized gold nanoparticles, the large HOMO-LUMO gaps are attributed to covalent interactions between the metal and thiyl adsorbate radicals rather than purely ionic interactions with thiolate ions. nih.gov
Advanced Research Applications of Gold Sulfide Au2s Materials
Catalytic Science and Engineered Systems
The distinct bonding characteristics of gold(I) sulfide (B99878) make it a promising candidate for various catalytic applications. Its ability to facilitate complex chemical reactions is being harnessed to develop more efficient and selective catalytic systems.
Facilitation of Sulfur-Containing Compound Reactions
Gold sulfide has demonstrated potential in catalyzing reactions that involve sulfur-containing compounds. This is particularly relevant in industrial processes such as petroleum refining, where the removal of sulfur is crucial. numberanalytics.com Sulfide catalysts, in general, are vital for hydrotreating and hydrodesulfurization reactions, which are essential for producing cleaner fuels. numberanalytics.com The catalytic activity of these materials stems from their ability to increase reaction rates and selectivity, thereby minimizing the formation of undesirable byproducts. numberanalytics.com While the broader class of transition metal sulfides is well-established in this area, the specific use of Au₂S offers unique electronic properties that are under active investigation for enhancing catalytic performance in these critical industrial applications. numberanalytics.comaaqr.org
Design of Au₂S-Based Hybrid Catalysts for Organic Transformations
The integration of gold sulfide into hybrid catalytic systems is a burgeoning area of research aimed at performing complex organic transformations. mdpi.comnih.gov These hybrid catalysts, often referred to as artificial metalloenzymes, combine the catalytic prowess of a metal-based component like Au₂S with the high selectivity of a biological scaffold, such as a protein. mdpi.com This synergistic approach allows for "new-to-nature" reactions, expanding the toolkit of synthetic organic chemistry. mdpi.comnih.gov
For instance, a one-pot synthesis method has been developed to create a gold/gold sulfide (Au/Au₂S) multicomponent nanoparticle hybrid. researchgate.net This composite material has shown excellent catalytic properties in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net The enhanced catalytic performance is attributed to the strong adsorption of reactant molecules onto the catalyst's surface and effective electron transfer at the hybrid interface. researchgate.net Similarly, the creation of Au₂S@CdS nanowires has demonstrated significantly enhanced photocatalytic activity in the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) under visible light. researchgate.net The heterogeneous interface between cadmium sulfide (CdS) and Au₂S promotes the efficient separation of photogenerated charges, leading to high catalytic activity. researchgate.net
Photocatalytic Hydrogen Generation Utilizing Au₂S Interfacial Layers
An innovative application of Au₂S is its use as an interfacial layer in photocatalytic systems for hydrogen (H₂) generation. osti.govnih.gov In one notable study, the decoration of Type-I CdS/ZnS core/shell quantum dots with gold domains led to a more than 400-fold increase in the photocatalytic H₂ evolution rate compared to the bare quantum dots. osti.govnih.gov
Density functional theory (DFT) calculations revealed that the formation of an intermediate Au₂S layer at the semiconductor-metal interface is crucial for this enhancement. osti.govnih.gov This Au₂S layer effectively lowers the energy barrier created by the zinc sulfide (ZnS) shell, facilitating the extraction of photogenerated electrons to the gold domains and their subsequent transfer to produce hydrogen. osti.govnih.gov These findings highlight the critical role of the Au₂S interface in improving charge separation and transfer, paving the way for the design of more efficient hybrid photocatalytic systems for solar fuel production. osti.gov
Nanoscience and Low-Dimensional Materials Research
The unique properties of gold sulfide at the nanoscale have opened up new avenues in materials science, particularly in the fields of two-dimensional materials and nanoparticle superstructures.
Two-Dimensional Gold Sulfide Monolayers as Functional Materials
Theoretical studies have identified two-dimensional (2D) gold sulfide monolayers as a new class of materials with exceptional properties. rsc.orgrsc.org Using density functional theory (DFT) calculations, researchers have predicted the existence of stable α-Au₂S and β-Au₂S monolayers. rsc.orgrsc.orgresearchgate.net
These monolayers are semiconductors with band gaps suitable for electronic and optoelectronic applications. researchgate.netacs.org Specifically, the α-Au₂S monolayer is predicted to have a direct band gap of approximately 1.0 eV and remarkably high electron mobility. rsc.orgresearchgate.netacs.org Furthermore, these 2D materials exhibit robust thermal and dynamical stability, with α-Au₂S showing strong resistance to oxidation. rsc.orgrsc.orgresearchgate.netacs.org
A key finding is the extraordinarily low lattice thermal conductivity of β-Au₂S, which is among the lowest reported for any 2D material. rsc.orgrsc.org This property, combined with its high electron mobility, makes β-Au₂S a promising candidate for thermoelectric applications. rsc.orgrsc.org The thermal conductivity of gold sulfide monolayers spans a wide range, indicating a high degree of anisotropy. rsc.orgrsc.org
Table 1: Predicted Properties of 2D Gold Sulfide Monolayers
| Material Phase | Band Gap (eV) | Type | Electron Mobility (cm²V⁻¹s⁻¹) | Lattice Thermal Conductivity (W m⁻¹ K⁻¹) |
|---|---|---|---|---|
| α-Au₂S | 1.0 | Direct | 8.45 x 10⁴ | High (anisotropic) |
| β-Au₂S | ~1.6 - 3.6 | Indirect | High | Ultralow (0.04 - 0.06) |
Engineering of Au₂S Nanoparticle Superstructures
The assembly of gold sulfide nanoparticles into ordered superstructures represents a significant area of research with potential applications in catalysis and photonics. tandfonline.comtandfonline.com Various methods have been developed to synthesize Au₂S nanoparticles and control their assembly into more complex architectures.
Hydrothermal synthesis has been successfully used to create free-floating Au₂S nanoparticle superstructures. researchgate.net Fungal-mediated biosynthesis offers an environmentally friendly approach to producing spherical Au₂S nanoparticles that can form superstructures. tandfonline.comtandfonline.com In this method, the fungus not only reduces the gold and sulfur precursors but also caps (B75204) the nanoparticles with biomolecules, which aids in their stabilization and assembly. tandfonline.comtandfonline.com
Furthermore, pressure has been employed as a tool to induce transformations in heterostructural nanocrystals containing Au₂S. acs.orgwpmucdn.com For example, three-component CdS–Au₂S–Au Janus-satellite heterostructural nanocrystals can be transformed into heterotrimer nanocrystals under high pressure through the migration and coalescence of the gold satellites. acs.orgwpmucdn.com This demonstrates a novel, clean method for fabricating complex nanomaterials. acs.org The ability to engineer these superlattices opens up possibilities for creating materials with tailored optical and electronic properties by controlling the arrangement and interaction of the constituent nanoparticles. researchgate.net
Thermoelectric Energy Conversion Materials
Gold sulfide (Au2S) has emerged as a material of significant interest in the field of thermoelectric (TE) energy conversion, which involves the direct conversion of heat into electrical energy. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), absolute temperature (T), and thermal conductivity (κ). Recent research has focused on Au2S due to its inherently low thermal conductivity, a key attribute for a high-performance thermoelectric material.
Exploration of Ultra-Low Lattice Thermal Conductivity in Au2S
A critical factor for achieving a high ZT value is minimizing the lattice thermal conductivity (κl) to maintain a temperature gradient. iphy.ac.cn Au2S has demonstrated exceptionally low κl values in both bulk and monolayer forms.
First-principles calculations and semiclassical Boltzmann transport theory have been employed to investigate the thermoelectric properties of bulk Au2S. researching.cniphy.ac.cn These studies reveal that bulk Au2S exhibits an ultra-low lattice thermal conductivity of approximately 1.99 W·m⁻¹·K⁻¹ at room temperature, which decreases further to about 0.88 W·m⁻¹·K⁻¹ at 700 K. iphy.ac.cnresearching.cniphy.ac.cnresearchgate.net This low thermal conductivity is attributed to several factors that inhibit phonon transport, including:
Low phonon group velocity (ν): The speed at which lattice vibrations (phonons) propagate is slow. iphy.ac.cn
Large Grüneisen parameter (γ): This indicates strong anharmonicity in the lattice vibrations. iphy.ac.cnnih.gov
Short phonon lifetime (τ): Phonons are scattered frequently. iphy.ac.cnnih.gov
Strong phonon-phonon scattering: The interactions between phonons are significant, leading to increased scattering. iphy.ac.cniphy.ac.cn
In two-dimensional (2D) forms, specifically as monolayers, gold sulfide's thermal properties are even more remarkable. Studies on different gold sulfide monolayers (α-Au2S and β-Au2S) show that their lattice thermal conductivity can span nearly three orders of magnitude, from as high as 10.62 W·m⁻¹·K⁻¹ down to an ultralow 0.04 W·m⁻¹·K⁻¹. rsc.orgrsc.org The β-Au2S monolayer, in particular, exhibits one of the lowest thermal conductivity values ever reported for a 2D material, with values of 0.06 W·m⁻¹·K⁻¹ and 0.04 W·m⁻¹·K⁻¹ along its principal in-plane directions. rsc.orgrsc.org This extremely low thermal conductivity is a result of flattened phonon branches, high anharmonicity, and short phonon lifetimes. nih.govrsc.orgrsc.org The strong overlap between low-frequency optical phonons and acoustic phonons creates more channels for phonon scattering, which further suppresses thermal transport. nih.gov
| Material Form | Temperature (K) | Lattice Thermal Conductivity (κl) (W·m⁻¹·K⁻¹) | Attributing Factors |
|---|---|---|---|
| Bulk Au2S | 300 (Room Temp.) | 1.99 | Low phonon velocity, large Grüneisen parameter, short phonon lifetime. iphy.ac.cn |
| Bulk Au2S | 700 | ~0.88 | Inhibition of phonon transport. researching.cniphy.ac.cnresearchgate.net |
| α-Au2S Monolayer | 300 (Room Temp.) | 1.25 | Huge mass difference between Au and S atoms, weak bonds, low group velocities. rsc.org |
| β-Au2S Monolayer | 300 (Room Temp.) | 0.04 - 0.06 | Flattened phonon branches, low phonon group velocity, high anharmonicity, short phonon lifetimes. rsc.orgrsc.org |
| Square-Au2S Monolayer | 300 (Room Temp.) | Not specified, but described as "ultralow" | Strong anharmonic phonon scattering. iphy.ac.cnresearchgate.net |
Optimization of Thermoelectric Figure of Merit (ZT) for Au2S Systems
For bulk Au2S, theoretical calculations predict that with optimal p-type doping, a high ZT value of approximately 1.76 can be reached at a temperature of 700 K. iphy.ac.cnresearching.cniphy.ac.cnresearchgate.net This impressive value is significantly higher than that of many other well-studied thermoelectric materials. iphy.ac.cn The optimal carrier concentrations to achieve the maximum ZT at 700 K are estimated to be around 2×10²⁰ cm⁻³ for p-type doping and 5×10²⁰ cm⁻³ for n-type doping. iphy.ac.cnresearching.cn Doping at these relatively low concentrations has a minimal negative impact on the phonon structure, thus preserving the low thermal conductivity. researching.cn
Two-dimensional square-Au2S monolayers are predicted to have even more exceptional thermoelectric performance. iphy.ac.cnresearchgate.net Theoretical studies that consider spin-orbit coupling and electron-phonon interactions forecast a room-temperature ZT of 2.2 for n-type and 1.5 for p-type monolayer square-Au2S. iphy.ac.cn At 600 K, the n-type ZT value is predicted to reach an unexpectedly high 3.8. iphy.ac.cnresearchgate.net This excellent performance is credited to the combination of ultralow lattice thermal conductivity and a high power factor, which arises from highly dispersive band edges near the Fermi level. iphy.ac.cnresearchgate.net
| Material Form | Doping Type | Temperature (K) | Predicted ZT Value |
|---|---|---|---|
| Bulk Au2S | p-type (optimal) | 700 | ~1.76 iphy.ac.cnresearching.cniphy.ac.cnresearchgate.net |
| Monolayer square-Au2S | n-type | 300 (Room Temp.) | 2.2 iphy.ac.cnresearchgate.net |
| Monolayer square-Au2S | p-type | 300 (Room Temp.) | 1.5 iphy.ac.cnresearchgate.net |
| Monolayer square-Au2S | n-type | 600 | 3.8 iphy.ac.cnresearchgate.net |
Bioimaging and Labeling Technologies (excluding human clinical trials)
Gold sulfide nanoparticles (Au2S NPs) and related nanostructures are being explored for applications in bioimaging and cellular labeling, leveraging their unique optical properties. tandfonline.com These applications remain in the preclinical research phase.
One promising approach involves the biosynthesis of Au2S NPs. Research has shown that the fungus Humicola sp. can be used to create spherical α-Au2S nanoparticles in an economical and environmentally friendly process. tandfonline.comtandfonline.com These biologically synthesized nanoparticles exhibit luminescence, a key property for imaging applications. tandfonline.com Crucially, these Au2S NPs displayed low cytotoxicity against both normal cells and specific cancer cell lines (Daudi, ZR-75-1) in vitro, suggesting a degree of biocompatibility. tandfonline.comtandfonline.comresearchgate.net
The unique optical characteristics of gold-based nanomaterials, such as localized surface plasmon resonance, distinguish them from other materials used in bioimaging. tandfonline.com Au/Au2S core-shell nanoshells have been noted for their potential use as contrast enhancement agents in bioimaging. nih.govnih.gov
The broader class of semiconductor nanocrystals known as quantum dots (QDs), which can be composed of metal sulfides, are widely investigated for biological applications due to their bright, photostable, and size-tunable fluorescence. cd-bioparticles.comnih.gov These properties make them suitable for long-term cell tracking and the labeling of specific cellular structures. nih.govnih.gov For example, quantum dots have been used to label the actin cytoskeleton of cancer cells and to track the movement and distribution of metastatic tumor cells in animal models. nih.gov While many of these studies use cadmium-based QDs, the successful synthesis and favorable preliminary biocompatibility of Au2S NPs suggest their potential as a viable alternative in this technological space. tandfonline.comtandfonline.com
Environmental Geochemistry and Metal Immobilization Studies
The environmental geochemistry of gold sulfide is primarily linked to the broader context of sulfide mineralogy in mining operations. Gold is often found in ores associated with various sulfide minerals, most commonly pyrite (B73398) (iron sulfide). jointherivercoalition.orgiwaponline.com The excavation and processing of these sulfide-bearing ores can lead to significant environmental challenges.
When sulfide minerals are exposed to air and water, they can oxidize, a process that can generate acid mine drainage (AMD). jointherivercoalition.orgnih.gov This drainage is characterized by low pH and high concentrations of dissolved heavy metals (such as copper, lead, zinc) and metalloids (like arsenic), which are leached from the waste rock and tailings. jointherivercoalition.orgiwaponline.comnih.gov The infiltration of water through sulfide-containing mine waste is a primary mechanism for the contamination of soil, surface water, and groundwater. iwaponline.comnih.gov
Stability, Decomposition Mechanisms, and Phase Relations of Gold Sulfide Au2s
Thermal and Chemical Stability of Gold(I) Sulfide (B99878) Nanostructures
Gold(I) sulfide (Au₂S) is generally considered a metastable phase. researchgate.netresearchgate.netresearchgate.net Its synthesis, particularly in nanoparticle form, is often challenging, and the resulting material frequently contains metallic gold as an impurity. researchgate.netuniovi.es The surface of Au₂S can be prone to decomposition. researchgate.net Studies on colloidal gold sulfide have shown that the surface layer can easily decompose, leading to the formation of metallic gold (Au⁰) nanoparticles with a polysulfide-type adlayer. researchgate.net Exposure of Au₂S nanoparticles to an electron beam during transmission electron microscopy (TEM) imaging can also induce the formation of metallic gold. researchgate.net
The synthesis of stable Au₂S nanostructures often requires specific conditions or stabilizing agents. While some synthesis methods using Au(I) complexes have been reported, the resulting nanoparticles can be prone to agglomeration. tandfonline.com To address this, various stabilizing coatings have been employed. For instance, the use of capping agents like 3-mercaptopropionic acid (3MPA), branched poly(ethyleneimine) (bPEI), and bovine serum albumin (BSA) has been shown to produce aqueous gold-gold sulfide (GGS) nanoparticles with excellent colloidal stability. rsc.org Similarly, fungal-mediated synthesis has been explored, where proteins and other biomolecules secreted by the fungus act as capping and stabilizing agents, preventing agglomeration and providing a water-dispersible nature to the nanoparticles. tandfonline.comtandfonline.com The covalent bond between gold and sulfur (Au-S) is crucial for the conjugation of stabilizing molecules like thiols to the nanoparticle surface, though this bond itself can be subject to cleavage at elevated temperatures. nih.gov
The decomposition of gold-sulfur compounds can be influenced by various factors. For example, studies on the organometallic precursor chloro(dimethyl sulfide)gold(I) show that it can be fragmented by slow electrons, with the primary decomposition pathway being the cleavage of the Au-Cl bond. nih.govacs.org In the thermal decomposition of metal thiolates to form nanoparticles, the mechanism often involves the oxidation of the thiol to a radical and the reduction of the metal ion. rsc.org
Phase Diagram Investigations in the Ag-Au-S System and Au₂S Solid Solutions
The Ag-Au-S ternary system is characterized by a partial solid solution between silver sulfide (Ag₂S) and gold sulfide (Au₂S). geoscienceworld.orgpsu.edu Extensive studies have mapped the phase relations in this system at various temperatures. geoscienceworld.orggeologyscience.ruyamaguchi-u.ac.jpresearchgate.net At low temperatures, two key ordered ternary compounds, or solid solutions, exist on the Ag₂S-Au₂S join: uytenbogaardtite (Ag₃AuS₂) and petrovskaite (AgAuS). researchgate.netgeoscienceworld.org These ordered phases become unstable at higher temperatures, transforming into a simple cubic solid solution. researchgate.netgeoscienceworld.org
The phase diagram for the Ag₂S-rich portion of the Ag₂S-Au₂S join shows that uytenbogaardtite inverts to a high-temperature form at 185°C, and petrovskaite does so at 310°C. geoscienceworld.orgyamaguchi-u.ac.jp Above 310°C, a complete solid solution exists from Ag₂S to approximately Ag₀.₉Au₁.₁S. geoscienceworld.org This high-temperature solid solution has a body-centered cubic structure for silver-rich compositions, which transitions to a simple cubic structure for more gold-rich compositions. geoscienceworld.orgpsu.edu
Experimental synthesis within the Ag-Au-S system confirms these phase relationships. Synthesizing from melts with varying Au/Ag ratios produces different assemblages. researchgate.net Ag-rich melts yield acanthite (B6354763) (the low-temperature monoclinic form of Ag₂S), Ag₂S-rich solid solutions, and electrum (an Ag-Au alloy). researchgate.net Systems with low silver content produce petrovskaite and high-fineness gold, while intermediate compositions can form both petrovskaite and uytenbogaardtite. researchgate.net The Ag₂S-Au₂S cross-section is considered a pseudobinary system, with all its sulfide phases being stable in the presence of pure gold. geologyscience.ru While extensive work has been done on the Ag-rich side of the pseudobinary system, experimental data on phase relations for the Au₂S-rich portion (specifically the AgAuS-Au₂S join) is less reported. geologyscience.ru
The table below lists the key sulfide phases found in the Ag-Au-S system.
| Phase Name | Chemical Formula | Crystal System (Low Temp.) | Key Characteristics | Reference |
|---|---|---|---|---|
| Acanthite | Ag₂S | Monoclinic | Stable low-temperature form of silver sulfide. | geoscienceworld.orgyamaguchi-u.ac.jp |
| Uytenbogaardtite | Ag₃AuS₂ | Tetragonal | Ordered phase, inverts to cubic solid solution at 185°C. | geoscienceworld.orgyamaguchi-u.ac.jp |
| Petrovskaite | AgAuS | Orthorhombic | Ordered phase, inverts to cubic solid solution at 310°C. | geoscienceworld.orgyamaguchi-u.ac.jp |
| Gold(I) Sulfide | Au₂S | Cubic | Forms a partial solid solution with Ag₂S. | geoscienceworld.orgpsu.edu |
Future Research Trajectories and Unresolved Academic Questions Pertaining to Gold Sulfide Au2s
Development of Novel Synthetic Routes with Precision Control
A primary hurdle in the study and application of Au₂S is the difficulty in its synthesis. tandfonline.comtandfonline.com Current methods often result in products with limited crystallinity, the presence of metallic gold impurities, or poor colloidal stability in the case of nanoparticles. researchgate.netuniovi.esnih.gov Future research is therefore critically directed towards the development of new synthetic strategies that offer precise control over the material's properties.
A significant challenge lies in the synthesis of stable Au₂S nanoparticles, particularly from the more common Au(III) complexes like chloroauric acid (HAuCl₄). tandfonline.comtandfonline.com While methods using Au(I) complexes exist, these precursors can be less accessible, and the resulting nanoparticles often suffer from agglomeration. tandfonline.com Addressing this involves exploring novel reducing and stabilizing agents that can controllably form Au₂S while preventing both the complete reduction to Au(0) and particle aggregation.
Key research objectives in this area include:
Precursor Selection and Reactivity: Investigating a wider range of gold and sulfur precursors to identify combinations that favor the formation of the Au₂S phase over metallic gold or other gold sulfide (B99878) species.
Solvent and Ligand Effects: Systematically studying the role of solvents and coordinating ligands in directing the reaction pathway, influencing particle size and shape, and ensuring long-term stability of colloidal suspensions. researchgate.net
Eco-Friendly Synthesis: Developing "green" synthesis routes, for instance, using biological systems like fungi, which can produce and stabilize Au₂S nanoparticles, offering an environmentally benign alternative to conventional chemical methods. tandfonline.comtandfonline.com
Scale-Up Production: Devising synthesis protocols that are not only reliable and reproducible but also scalable for potential industrial and biomedical applications. frontiersin.org
Success in this area will provide researchers with high-quality, well-defined Au₂S materials, which are essential for both fundamental studies and the fabrication of advanced functional devices.
Refinement of Theoretical Models for Enhanced Predictive Accuracy
A profound and unexpected challenge presented by Au₂S lies in the realm of computational chemistry. rsc.org Standard theoretical methods, particularly Density Functional Theory (DFT), which are typically reliable for solid-state materials, fail spectacularly to predict the experimental properties of Au₂S. uniovi.esrsc.org DFT calculations have been shown to overestimate the equilibrium volume by approximately 20% and the bulk modulus by a staggering 400%. uniovi.esrsc.org This discrepancy points to a fundamental gap in our theoretical understanding of the chemical bonding within this seemingly simple binary solid.
The root of this failure is believed to be the unique bonding nature of Au₂S. The similar and high electronegativities of gold and sulfur result in a bond that is not straightforwardly ionic or metallic but is highly covalent. nih.govrsc.org It has been proposed that the Au-S bonds are a mix of dative and shared covalent bonds, leading to a ground state that is a combination of multiple degenerate electronic configurations. uniovi.esnih.gov This "multireference character" is highly unusual for an extended solid and is poorly handled by common DFT approximations, which struggle with static correlation errors. uniovi.esrsc.org
Future research must focus on:
Advanced Computational Methods: Applying and developing more sophisticated theoretical models beyond standard DFT that can accurately capture the multireference nature of Au₂S. This may include methods like multireference configuration interaction or advanced quantum Monte Carlo simulations.
Understanding Static Correlation: Further elucidating the role of static correlation in determining the structural and electronic properties of Au₂S. This will not only solve the problem for this specific material but also provide a crucial test case for the development of new and improved density functionals. uniovi.es
Bridging Theory and Experiment: Performing detailed comparisons between high-precision experimental data (e.g., from high-pressure X-ray diffraction) and the predictions of these advanced theoretical models to validate their accuracy and refine our understanding of the bonding. nih.govrsc.org
Solving this computational puzzle is not merely an academic exercise; it is essential for accurately predicting the behavior of Au₂S in various environments and for the rational design of new materials and devices based on its properties.
Exploration of Emerging Multifunctional Applications
The distinctive electronic and optical properties of Au₂S make it a promising candidate for a variety of advanced applications. While research is still in the exploratory phase, several key areas have been identified where Au₂S could offer unique advantages. Future work will need to focus on synthesizing materials with optimized properties for these specific functions and demonstrating their efficacy in practical systems.
Current and future areas of exploration include:
Optoelectronics: DFT calculations suggest that α-Au₂S is a semiconductor with a direct band gap of around 1.0 eV, making it suitable for applications in photodetectors and solar cells. Future research will involve fabricating and characterizing Au₂S-based electronic devices to verify these theoretical predictions and assess their performance.
Biomedical Imaging and Theranostics: Gold-gold sulfide (Au-Au₂S) core-shell nanoparticles exhibit strong absorption in the near-infrared (NIR) region, a critical window for biological applications due to deep tissue penetration. researchgate.netnih.gov This property makes them promising agents for both photothermal therapy (destroying cancer cells with light-induced heat) and bioimaging. researchgate.netnih.gov Unresolved questions include optimizing nanoparticle size and composition for maximum NIR absorption and cellular uptake. researchgate.net
Biological Sensing: The surface of Au₂S can be functionalized, for example, by attaching antibodies to Au₂S-coated nanorods. This allows for the targeted detection of specific biomolecules and antigens, opening up possibilities for highly sensitive and specific immunoassays and other diagnostic tools.
A summary of potential applications and the key Au₂S properties they leverage is presented below.
| Potential Application | Key Property of Au₂S | Research Focus |
| Optoelectronics | Semiconductor with a direct band gap (~1.0 eV) | Device fabrication and performance testing. |
| Photothermal Therapy | Strong Near-Infrared (NIR) absorption researchgate.netnih.gov | Optimizing nanoparticle structure for enhanced heating efficiency. |
| Biomedical Imaging | Two-photon induced luminescence nih.gov | Improving contrast and targeting capabilities. |
| Biosensing | Functionalizable surface | Developing highly specific and sensitive detection platforms. |
Further research is required to move from proof-of-concept studies to robust, real-world applications, focusing on material optimization, long-term stability, and integration into functional systems.
Fundamental Understanding of Gold-Sulfur Chemical Reactivity at Interfaces
The nature of the gold-sulfur (Au-S) bond is one of the most studied yet still debated topics in surface science and nanotechnology. strategian.comacs.orgnih.gov This interaction is fundamental to the formation of self-assembled monolayers (SAMs) on gold surfaces and the stabilization of gold nanoparticles, which have widespread applications. acs.orgnih.gov Au₂S represents a bulk analogue of this interaction, and a deeper understanding of its fundamental chemistry is crucial for controlling the structure and properties of Au-S interfaces at the nanoscale.
Despite extensive research, the precise atomic-level structure of the sulfur-gold interface remains elusive. acs.orgnih.gov There is an ongoing debate about the exact nature of the bonding, including the oxidation state of gold and the coordination environment of the sulfur atoms. geochemicalperspectivesletters.orgscispace.com Recent findings suggest that the Au-S interface is not static but dynamic, with thiolates able to migrate on the gold surface. rsc.org
Key unresolved questions that future research should address include:
The Unified Model of Au-S Bonding: Developing a comprehensive model that can accurately describe the Au-S interaction across different systems, from bulk Au₂S to thiol-protected nanoparticles and SAMs on planar surfaces. acs.orgnih.gov This requires a combination of high-resolution experimental techniques and advanced computational modeling. strategian.comscispace.com
Interface Dynamics: Characterizing the mobility and exchange of sulfur-containing ligands on gold surfaces and understanding how factors like temperature, solvent, and ligand structure influence these dynamics. rsc.org
Reactivity and Catalysis: Investigating the catalytic properties of Au₂S and Au-S interfaces. Understanding the reactivity of these sites is essential for applications in heterogeneous catalysis and for predicting the stability of gold-based nanomaterials in chemical environments. strategian.com
A thorough grasp of the fundamental chemistry at the Au-S interface will enable the precise engineering of surfaces and nanoparticles with tailored functionalities for applications ranging from molecular electronics to drug delivery and catalysis. strategian.comnih.gov
Q & A
Q. What are the standard synthesis protocols for Au₂S, and how do sulfur allotropes influence product composition?
Au₂S is synthesized by reacting trivalent gold (e.g., Au₂(SO₄)₃ in concentrated H₂SO₄) with sulfur sources like H₂S gas, short-chain sulfur (electrolytically generated), or α-sulfur (ring-structured). The sulfur allotrope determines the product:
- H₂S gas yields Au₂S₃ (trivalent gold sulfide) .
- Short-chain sulfur produces pure Au₂S (monovalent gold sulfide) .
- α-sulfur creates a 50:50 mixture of Au₂S and Au₂S₃ due to incomplete sulfur chain reactivity . Methodological Note: Use gravimetric analysis to verify stoichiometry (Table I, ). Residual sulfur in products may necessitate CS₂ extraction .
Q. How can researchers address challenges in isolating pure Au₂S from reaction byproducts?
- Purification: Wash precipitates with concentrated H₂SO₄ before water to avoid hydrolysis into Au oxides/hydroxides .
- Residual sulfur removal: Extract with CS₂, though this is less effective for co-sulfur (short-chain) due to solubility limitations .
- Analytical validation: Compare measured Au/S ratios against theoretical values (e.g., Au₂S: 86.42% Au, 13.58% S; deviations indicate impurities) .
Advanced Research Questions
Q. What mechanistic models explain the formation of Au₂S vs. Au₂S₃ under varying synthesis conditions?
A speculative reaction pathway (Figure 2, ) proposes:
- Au₂S formation: Short-chain sulfur (Sₙ²⁻) reduces Au³⁺ to Au⁺, forming Au₂S via intermediate Au-S complexes .
- Au₂S₃ formation: H₂S directly reacts with Au³⁺ without valence reduction, stabilizing trivalent Au .
- Mixed products with α-sulfur: Ring-opening of α-sulfur generates both short-chain and S₈²⁻ species, leading to dual reduction pathways . Validation: Charge-balance calculations and sulfur speciation analysis (e.g., Raman spectroscopy) are critical .
Q. How should researchers resolve discrepancies between experimental and theoretical Au/S ratios in gravimetric data?
Table I shows deviations (e.g., 92.49% S in Au₂S vs. 13.58% theoretical) due to:
- Co-sulfur contamination: Residual short-chain sulfur adheres to Au₂S crystals, inflating sulfur content .
- Non-stoichiometric intermediates: Amorphous Au₂S structures may trap excess sulfur . Mitigation: Combine thermogravimetric analysis (TGA) with CS₂ extraction to quantify residual sulfur .
Q. What strategies are effective for characterizing amorphous Au₂S when XRD data is unavailable?
- Spectroscopic techniques: Use X-ray photoelectron spectroscopy (XPS) to confirm Au⁺ oxidation state and S binding environments .
- Solubility tests: Au₂S is insoluble in mineral acids (except HNO₃) but soluble in NaCN, distinguishing it from Au₂S₃ .
- Comparative synthesis: Cross-validate results against H₂S-derived Au₂S₃, which has distinct reactivity (e.g., vigorous HNO₃ reaction) .
Methodological Design & Data Interpretation
Q. How can researchers optimize experimental design to minimize co-sulfur interference in Au₂S synthesis?
- Sulfur source control: Electrolytically generate short-chain sulfur to ensure uniformity .
- Acid concentration: Maintain >90% H₂SO₄ to prevent hydrolysis and Au oxide formation .
- Kinetic monitoring: Track SO₂ off-gassing as a proxy for sulfur chain breakdown .
Q. What statistical approaches are suitable for analyzing mixed Au₂S/Au₂S₃ products from α-sulfur reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
